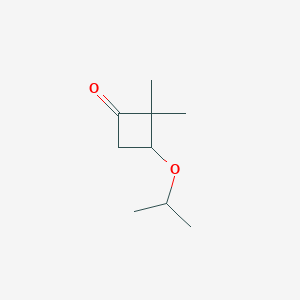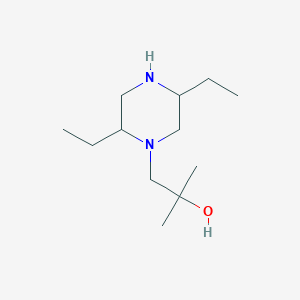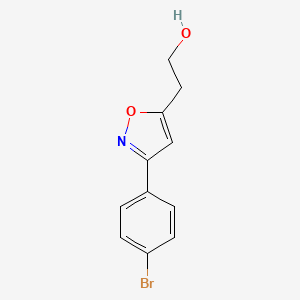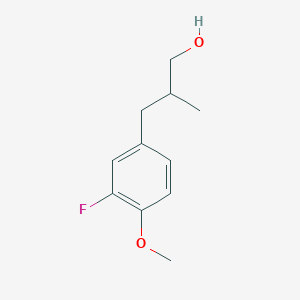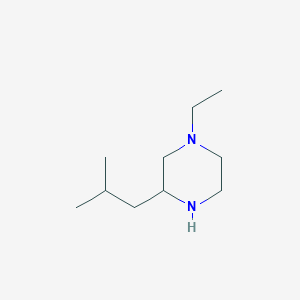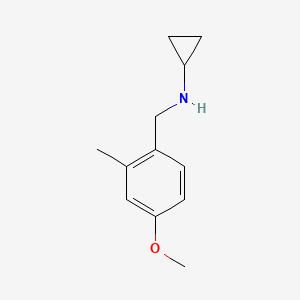
(3-Bromo-2,2-dimethylpropanesulfonyl)benzene
Übersicht
Beschreibung
“(3-Bromo-2,2-dimethylpropanesulfonyl)benzene” is a chemical compound with the CAS Number: 16462-88-7 . It has a molecular weight of 291.21 . The IUPAC name for this compound is [(3-bromo-2,2-dimethylpropyl)sulfonyl]benzene .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15BrO2S/c1-11(2,8-12)9-15(13,14)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 291.21 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Bromination Applications :
- A study by Ardeshir and Abbas (1999) demonstrates the use of a novel compound, N, N' dibromo-N, N' -1,2- ethylene bis(2,5- dimethyl benzene sulfonamide), for the selective bromination of aromatic compounds, producing bromo aromatic compounds (Ardeshir & Abbas, 1999).
- Vasin, Bolusheva, and Razin (2003) explored the UV-initiated addition of bromomethane sulfonyl bromide to various compounds, leading to the formation of bromomethyl sulfone derivatives, showcasing the reactivity of related sulfonyl bromide compounds (Vasin, Bolusheva, & Razin, 2003).
Use in Multi-Coupling Reactions :
- Research by Auvray, Knochel, and Normant (1985) highlights the use of 3-bromo-2-(tert-butylsulfonyl)-1-propene, a compound similar to (3-Bromo-2,2-dimethylpropanesulfonyl)benzene, in multi-coupling reactions. This compound reacts with various electrophiles and nucleophiles, providing a versatile tool for synthesizing functionally diverse sulfones (Auvray, Knochel, & Normant, 1985).
Application in Organic Synthesis :
- A study on 4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide by Yalcin et al. (2012) reveals the structural features of a similar compound, providing insights into its potential applications in organic synthesis and material science (Yalcin et al., 2012).
Advanced Organic Synthesis Techniques :
- Further studies by Auvray, Knochel, and Normant (1988) on 3-Bromo-2-t-butylsulfonyl propene discuss its reactivity with a wide range of nucleophiles and electrophiles. This emphasizes its role in the synthesis of highly functionalized sulfones and illustrates the compound's utility in advanced organic synthesis (Auvray, Knochel, & Normant, 1988).
Eigenschaften
IUPAC Name |
(3-bromo-2,2-dimethylpropyl)sulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2S/c1-11(2,8-12)9-15(13,14)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMTWZWMNBNTFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)C1=CC=CC=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1444111.png)
![3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B1444113.png)
![{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine](/img/structure/B1444115.png)

